molecular formula C12H9N3OS2 B12172611 2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione

2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione

Cat. No.: B12172611
M. Wt: 275.4 g/mol
InChI Key: ATWPKGFOHPMTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione is a heterocyclic compound that combines the structural features of thiazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable triazine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring .

Scientific Research Applications

2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect various signaling pathways, such as those involved in inflammation, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione is unique due to its combination of thiazole and triazine rings, which imparts specific electronic and steric properties. These features enable it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione

InChI

InChI=1S/C12H9N3OS2/c1-16-9-4-2-8(3-5-9)10-13-11(17)15-6-7-18-12(15)14-10/h2-7H,1H3

InChI Key

ATWPKGFOHPMTLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)N3C=CSC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.